molecular formula C9H10N2O5S B14605513 N-(Methanesulfonyl)-N-(4-nitrophenyl)acetamide CAS No. 61068-35-7

N-(Methanesulfonyl)-N-(4-nitrophenyl)acetamide

Cat. No.: B14605513
CAS No.: 61068-35-7
M. Wt: 258.25 g/mol
InChI Key: QCLULPNTNYAYFN-UHFFFAOYSA-N
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Description

N-(Methanesulfonyl)-N-(4-nitrophenyl)acetamide is an organic compound that features both a methanesulfonyl group and a nitrophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Methanesulfonyl)-N-(4-nitrophenyl)acetamide typically involves the reaction of 4-nitroaniline with methanesulfonyl chloride in the presence of a base, followed by acetylation. The general reaction scheme is as follows:

  • Step 1: Formation of N-(4-nitrophenyl)methanesulfonamide

      Reactants: 4-nitroaniline, methanesulfonyl chloride

      Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), low temperature

      Reaction: [ \text{4-nitroaniline} + \text{methanesulfonyl chloride} \rightarrow \text{N-(4-nitrophenyl)methanesulfonamide} ]

  • Step 2: Acetylation

      Reactants: N-(4-nitrophenyl)methanesulfonamide, acetic anhydride

      Conditions: Solvent (e.g., pyridine), room temperature

      Reaction: [ \text{N-(4-nitrophenyl)methanesulfonamide} + \text{acetic anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Methanesulfonyl)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents

    Hydrolysis: Acidic or basic conditions, water or alcohol as solvent

Major Products Formed

    Reduction: N-(Methanesulfonyl)-N-(4-aminophenyl)acetamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: Methanesulfonic acid, 4-nitroaniline, acetic acid

Scientific Research Applications

N-(Methanesulfonyl)-N-(4-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Methanesulfonyl)-N-(4-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, while the methanesulfonyl group can participate in covalent bonding with nucleophilic sites on proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(Methanesulfonyl)-N-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.

    N-(Methanesulfonyl)-N-phenylacetamide: Lacks the nitro group, resulting in different chemical properties.

    N-(4-Nitrophenyl)acetamide: Lacks the methanesulfonyl group, affecting its reactivity and applications.

Uniqueness

N-(Methanesulfonyl)-N-(4-nitrophenyl)acetamide is unique due to the presence of both the methanesulfonyl and nitrophenyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions in various research and industrial contexts.

Properties

CAS No.

61068-35-7

Molecular Formula

C9H10N2O5S

Molecular Weight

258.25 g/mol

IUPAC Name

N-methylsulfonyl-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C9H10N2O5S/c1-7(12)10(17(2,15)16)8-3-5-9(6-4-8)11(13)14/h3-6H,1-2H3

InChI Key

QCLULPNTNYAYFN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C

Origin of Product

United States

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